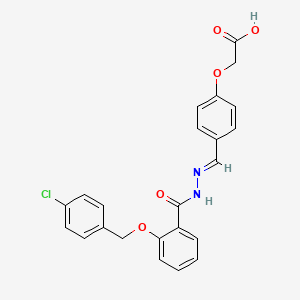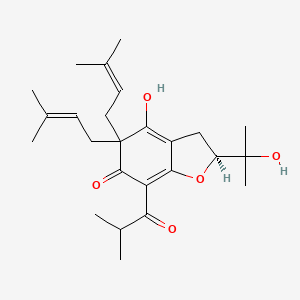
Buprenorphine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buprenorphine-D4 solution is a certified reference material used primarily in forensic and toxicological analysis. It is a deuterated form of buprenorphine, a semi-synthetic opioid derived from thebaine. Buprenorphine is widely used in the treatment of moderate to severe pain and opioid addiction. The deuterated form, this compound, is used as an internal standard in analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Buprenorphine-D4 involves the incorporation of deuterium atoms into the buprenorphine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with thebaine, which undergoes several steps including oxidation, reduction, and substitution reactions to form buprenorphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is then dissolved in methanol to a concentration of 1.0 mg/mL and packaged in 1 mL ampules .
Analyse Chemischer Reaktionen
Types of Reactions: Buprenorphine-D4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of buprenorphine can yield norbuprenorphine, while reduction can regenerate buprenorphine from its oxidized form .
Wissenschaftliche Forschungsanwendungen
Buprenorphine-D4 solution is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in analytical methods to ensure accuracy and precision in quantifying buprenorphine and its metabolites.
Biology: In studies investigating the metabolism and pharmacokinetics of buprenorphine.
Medicine: In clinical toxicology and pain prescription monitoring to detect and quantify buprenorphine levels in biological samples.
Industry: In quality control and validation of analytical methods used in pharmaceutical manufacturing
Wirkmechanismus
Buprenorphine-D4, like buprenorphine, acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects and reduced potential for abuse compared to full opioid agonists. The high affinity for the mu-opioid receptor allows it to displace other opioids, reducing withdrawal symptoms and cravings in opioid-dependent individuals .
Vergleich Mit ähnlichen Verbindungen
Buprenorphine: The non-deuterated form used in pain management and opioid addiction treatment.
Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological activity.
Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine involved in its metabolism.
Uniqueness: Buprenorphine-D4 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of buprenorphine in complex biological matrices .
Eigenschaften
Molekularformel |
C29H41NO4 |
|---|---|
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
(1S,2S,6R,14R,15R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29- |
InChI-Schlüssel |
RMRJXGBAOAMLHD-UHGBJPCQSA-N |
Isomerische SMILES |
[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5[C@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)C[C@@H]6[C@@](C)(C(C)(C)C)O)OC)[2H] |
Kanonische SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


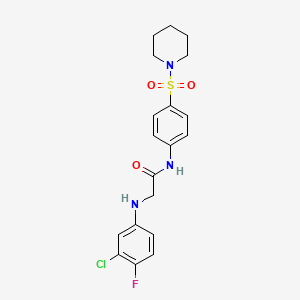

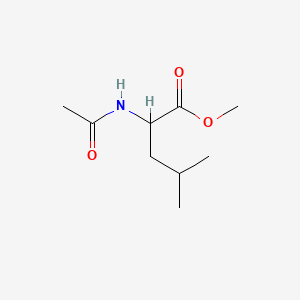

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)
![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)
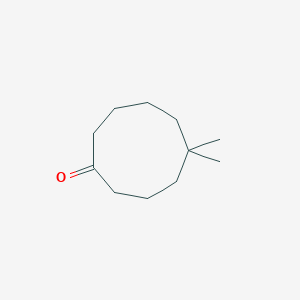
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)


![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)
